REACTION_SMILES
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[ClH:21].[F:1][C:2]([c:3]1[cH:4][c:5](-[c:9]2[s:10][cH:11][c:12]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[n:13]2)[cH:6][cH:7][cH:8]1)([F:19])[F:20].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1>>[F:1][C:2]([c:3]1[cH:4][c:5](-[c:9]2[s:10][cH:11][c:12]([CH2:14][OH:15])[n:13]2)[cH:6][cH:7][cH:8]1)([F:19])[F:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1csc(-c2cccc(C(F)(F)F)c2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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OCc1csc(-c2cccc(C(F)(F)F)c2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |